1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
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Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features a piperazine ring, a triazole ring, and various aromatic groups. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multiple steps. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the triazole ring: This step often involves the use of a Mannich reaction, where the triazole moiety is incorporated into the piperazine structure.
Final assembly: The final step involves the coupling of the piperazine-triazole intermediate with the appropriate aromatic groups under specific reaction conditions.
Chemical Reactions Analysis
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an antibacterial, antifungal, and antiviral agent.
Biological Research: The compound is used to investigate its effects on various biological pathways and its potential as a therapeutic agent for diseases such as cancer and neurological disorders.
Industrial Applications: It is explored for its use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets. The piperazine and triazole rings are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Properties
Molecular Formula |
C25H23ClN6OS |
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Molecular Weight |
491.0 g/mol |
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
InChI |
InChI=1S/C25H23ClN6OS/c26-20-5-4-8-22(17-20)30-13-15-31(16-14-30)23(33)18-34-25-29-28-24(19-9-11-27-12-10-19)32(25)21-6-2-1-3-7-21/h1-12,17H,13-16,18H2 |
InChI Key |
QNMPSBUXVFSWGP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CSC3=NN=C(N3C4=CC=CC=C4)C5=CC=NC=C5 |
Origin of Product |
United States |
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